![molecular formula C12H15NO2 B034846 2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol CAS No. 103810-34-0](/img/structure/B34846.png)
2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol is a complex organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing indeno[1,2-c]pyrrole derivatives involves a cascade process using diketene and ninhydrin (indane-1,2,3-trione) along with primary amines . This multicomponent reaction is notable for its operational simplicity, tolerance of various functional groups, and the ability to proceed under uncatalyzed conditions. The products are typically isolated by decantation, eliminating the need for column chromatography .
Industrial Production Methods
The operational simplicity and efficient usage of reactants make this compound a candidate for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Indeno[1,2-c]pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include diketene, ninhydrin, and primary amines . The reactions often proceed under mild conditions without the need for catalysts, making them accessible for various applications.
Major Products
The major products formed from these reactions are typically indeno[1,2-c]pyrrole derivatives with various functional groups, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Indeno[1,2-c]pyrrole-6,7-diol and its derivatives have shown promise in several scientific research areas:
Chemistry: Used as building blocks for synthesizing more complex molecules.
Medicine: Investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for indeno[1,2-c]pyrrole-6,7-diol involves interactions with various molecular targets and pathways. While specific details are not fully elucidated, the compound’s structure suggests it may interact with enzymes and receptors involved in biological processes . Further research is needed to fully understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[1,2-b]pyrroles: Share a similar core structure but differ in the arrangement of functional groups.
Indeno[1,2-b]furans: Another related class with oxygen-containing rings.
Uniqueness
Indeno[1,2-c]pyrrole-6,7-diol stands out due to its specific diol functional groups and hexahydro structure, which may confer unique biological activities and chemical reactivity compared to other indeno-pyrrole derivatives .
Eigenschaften
CAS-Nummer |
103810-34-0 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-methyl-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-5,6-diol |
InChI |
InChI=1S/C12H15NO2/c1-13-5-7-4-9-8(10(7)6-13)2-3-11(14)12(9)15/h2-3,7,10,14-15H,4-6H2,1H3 |
InChI-Schlüssel |
FZNZAEQAIHBIEL-UHFFFAOYSA-N |
SMILES |
CN1CC2CC3=C(C2C1)C=CC(=C3O)O |
Kanonische SMILES |
CN1CC2CC3=C(C2C1)C=CC(=C3O)O |
Synonyme |
Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


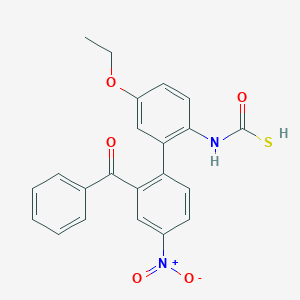
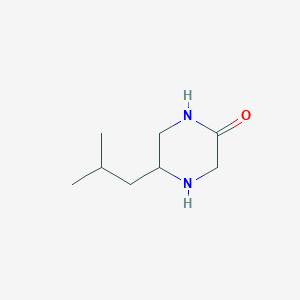
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
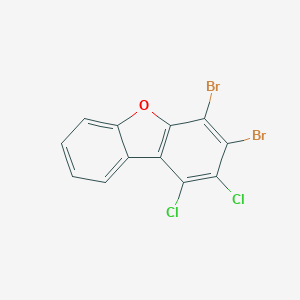
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
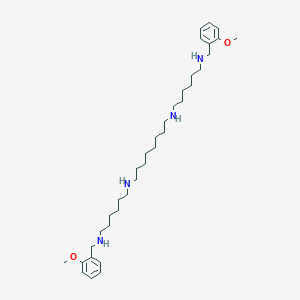
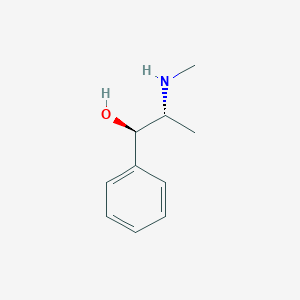
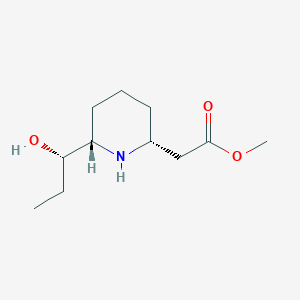
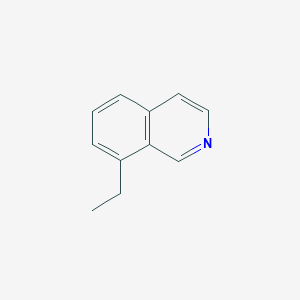
![5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol](/img/structure/B34791.png)
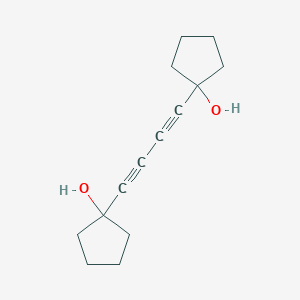
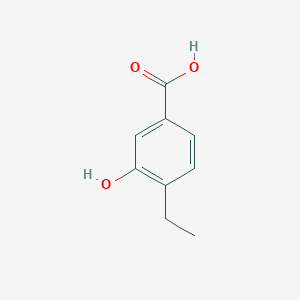
![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
